![molecular formula C20H21NO3S B3265544 4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 406474-60-0](/img/structure/B3265544.png)
4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Vue d'ensemble
Description
4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C25H31NO3S
- Molecular Weight : 425.58 g/mol
- CAS Number : 518321-81-8
The compound exhibits biological activity primarily through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Inhibition of VEGFR-2
Recent studies have shown that derivatives of this compound display significant inhibition of VEGFR-2 with IC50 values comparable to established inhibitors like sorafenib. For instance:
- Compound 7b : IC50 = 42.5 nM
- Sorafenib : IC50 = 41.1 nM
This suggests a potent anti-cancer mechanism through the blockade of angiogenic signaling pathways.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated across several cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HepG2 | 6.66 |
MCF-7 | 8.51 |
A549 | 6.60 |
HT-29 | 8.78 |
PC3 | Not specified |
These results indicate that the compound has notable cytotoxicity against various cancer types, particularly in liver and lung cancer models.
Apoptosis Induction
Further investigations into the mechanism of action revealed that treatment with this compound leads to:
- Cell Cycle Arrest : Primarily at the G2/M phase.
- Apoptosis : Induction was confirmed through Western blot analysis showing increased levels of pro-apoptotic proteins (e.g., cleaved caspase-3).
Case Studies
-
Study on HT-29 Cells :
- The compound induced significant apoptosis as evidenced by increased cleaved caspase levels.
- Wound healing assays demonstrated reduced migratory capacity in treated cells, suggesting potential anti-metastatic properties.
-
Comparative Analysis with Sorafenib :
- In a comparative study, the efficacy of the compound was similar to sorafenib in terms of cytotoxicity and VEGFR-2 inhibition.
- This positions it as a promising candidate for further development in cancer therapy.
Propriétés
IUPAC Name |
4-ethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-2-14-7-10-16(11-8-14)25(22,23)21-15-9-12-20-18(13-15)17-5-3-4-6-19(17)24-20/h7-13,21H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAZHNCAWLSQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.